molecular formula C6H16Cl2N2S B13556891 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride

Cat. No.: B13556891
M. Wt: 219.18 g/mol
InChI Key: ATPIKMQSFAWLFH-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride is a chemical compound that features a piperazine ring attached to an ethane-1-thiol group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride typically involves the reaction of piperazine with ethane-1-thiol under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)ethane-1-thiol dihydrochloride is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This makes it valuable in specific applications where thiol reactivity is desired.

Properties

Molecular Formula

C6H16Cl2N2S

Molecular Weight

219.18 g/mol

IUPAC Name

2-piperazin-1-ylethanethiol;dihydrochloride

InChI

InChI=1S/C6H14N2S.2ClH/c9-6-5-8-3-1-7-2-4-8;;/h7,9H,1-6H2;2*1H

InChI Key

ATPIKMQSFAWLFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCS.Cl.Cl

Origin of Product

United States

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